tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, an ethoxy group, and a dihydroimidazo[1,2-a]pyrazine core, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the dihydroimidazo[1,2-a]pyrazine core, followed by the introduction of the tert-butyl ester and ethoxy groups through esterification and alkylation reactions. Common reagents used in these steps include tert-butyl alcohol, ethyl chloroformate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways and leading to desired effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-ethoxy-2-oxoethyl)glycinate: This compound shares the tert-butyl and ethoxy groups but has a different core structure.
Tert-butyl 2-aminoethoxycarbamate: Similar in having a tert-butyl group, but differs in the presence of an aminoethoxy group.
Uniqueness
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to its dihydroimidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-13(20)9-12-10-17-14-11(2)18(7-8-19(12)14)15(21)23-16(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEROASIQYOHRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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